2,4-dioxo-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-sulfonamide
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Description
2,4-dioxo-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-sulfonamide is a useful research compound. Its molecular formula is C16H11N5O4S2 and its molecular weight is 401.42. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the Phosphoinositide 3-Kinase (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer.
Mode of Action
The compound interacts with its target, PI3K, by inhibiting its activity . The structure−activity relationships (SAR) study showed that sulfonamide functionality was important for PI3Kα inhibitory activity . The N-heterocyclic core of the compound was directly involved in the binding to the kinase through key hydrogen bonds interaction .
Pharmacokinetics
Its inhibitory activity on pi3kβ was approximately 10-fold reduced .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the presence of certain functional groups at specific positions of the phenyl ring can enhance the compound’s activity . Additionally, the compound’s synthesis involves reactions that are sensitive to conditions such as temperature and the presence of certain reagents
Biochemical Analysis
Biochemical Properties
It has been reported that thiazolo[4,5-b]pyridines, the class of compounds it belongs to, can interact with a wide range of enzymes, proteins, and other biomolecules .
Cellular Effects
Thiazolo[4,5-b]pyridines have been reported to exhibit high antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities . These activities suggest that the compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It has been suggested that thiazolo[4,5-b]pyridines may exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
CAS No. |
899946-05-5 |
---|---|
Molecular Formula |
C16H11N5O4S2 |
Molecular Weight |
401.42 |
IUPAC Name |
2,4-dioxo-N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]-1H-pyrimidine-5-sulfonamide |
InChI |
InChI=1S/C16H11N5O4S2/c22-13-12(8-18-16(23)20-13)27(24,25)21-10-4-1-3-9(7-10)14-19-11-5-2-6-17-15(11)26-14/h1-8,21H,(H2,18,20,22,23) |
InChI Key |
DPPMYWONTKUJQZ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)NS(=O)(=O)C2=CNC(=O)NC2=O)C3=NC4=C(S3)N=CC=C4 |
solubility |
not available |
Origin of Product |
United States |
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